molecular formula C8H7BrF2O2 B2783606 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene CAS No. 1261552-32-2

1-Bromo-2-(difluoromethoxy)-4-methoxybenzene

Cat. No.: B2783606
CAS No.: 1261552-32-2
M. Wt: 253.043
InChI Key: AFIACGHIYOAPBI-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-4-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O2 It is a brominated aromatic compound featuring both difluoromethoxy and methoxy substituents on the benzene ring

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene is heteroarenes, as it has been used in the direct arylation of these compounds . Heteroarenes are a class of organic compounds that contain at least one heteroatom (an atom other than carbon or hydrogen) in their aromatic ring. They play a crucial role in many biological processes and are often found in pharmaceutical compounds .

Mode of Action

This compound interacts with its targets through a process known as palladium-catalyzed direct arylation . In this process, the bromobenzene compound acts as an aryl source, donating an aryl group to the heteroarene target. This reaction is facilitated by a palladium catalyst, which helps to break the carbon-hydrogen bonds in the heteroarene and form new carbon-carbon bonds with the aryl group .

Biochemical Pathways

The direct arylation of heteroarenes with this compound can lead to the formation of polyfluoroalkoxy-containing arylated heteroaromatics . These compounds are of great interest in pharmaceutical chemistry due to their presence in important drugs such as Lumacaftor . The exact biochemical pathways affected by these compounds would depend on the specific heteroarene target and the biological context in which they are used.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific heteroarene target and the biological context. The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence on important pharmaceutical compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the palladium-catalyzed direct arylation process requires specific reaction conditions, including the presence of a base and a suitable temperature . Additionally, factors such as pH and the presence of other chemicals could potentially affect the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethoxy)-4-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products Formed:

    Substitution: Corresponding substituted benzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.

Comparison with Similar Compounds

1-Bromo-2-(difluoromethoxy)-4-methoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-4-(difluoromethoxy)-2-methoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    1-Bromo-2-(difluoromethoxy)benzene:

    1-Bromo-2-(difluoromethoxy)-4-fluorobenzene: Contains a fluorine atom instead of a methoxy group, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and makes it valuable for targeted applications in various fields.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIACGHIYOAPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261552-32-2
Record name 1-bromo-2-(difluoromethoxy)-4-methoxybenzene
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